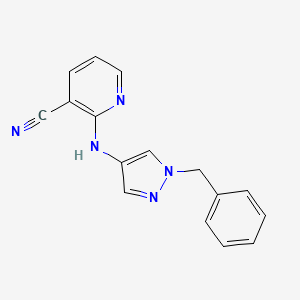
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile is a heterocyclic compound that contains both pyrazole and nicotinonitrile moieties
Méthodes De Préparation
The synthesis of 2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile typically involves the condensation of pyrazole derivatives with nicotinonitrile under specific conditions. One common method involves the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) in ambient air . This method facilitates the formation of the desired product in good yields.
Analyse Des Réactions Chimiques
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include chloro(trimethyl)silane, pyridine, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile can be compared with other similar compounds, such as:
2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazole: This compound also contains a pyrazole moiety but differs in its substitution pattern and overall structure.
Pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents and functional groups, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C16H13N5 |
|---|---|
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
2-[(1-benzylpyrazol-4-yl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13N5/c17-9-14-7-4-8-18-16(14)20-15-10-19-21(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2,(H,18,20) |
Clé InChI |
QMAZORCBPGHJKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C=N2)NC3=C(C=CC=N3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





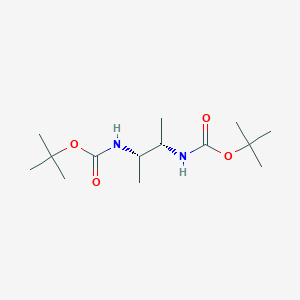
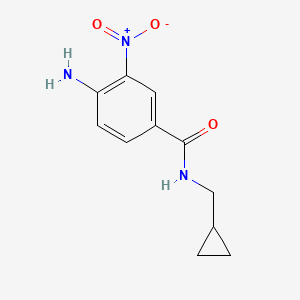




![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
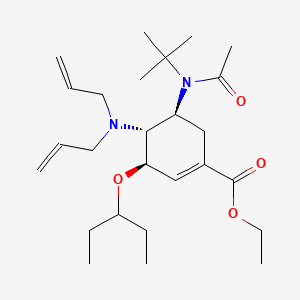
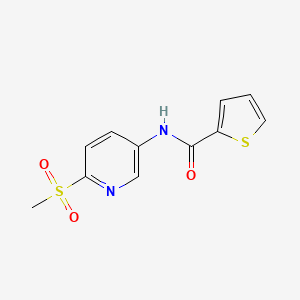
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)

